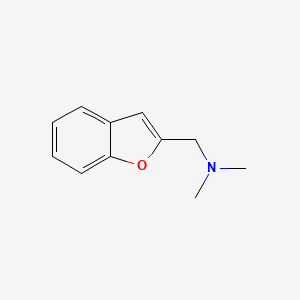

(1-Benzofuran-2-ylmethyl)dimethylamine

Description

(1-Benzofuran-2-ylmethyl)dimethylamine is an organoamine compound featuring a benzofuran moiety linked to a dimethylamine group via a methylene bridge. Its structure combines the aromatic properties of benzofuran with the reactivity of a tertiary amine. This compound has been studied extensively in thermal decomposition and redox reactivity contexts due to its unique combination of reducing (dimethylamine) and oxidizing (polytungstate cage) components in certain coordination complexes .

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)8-10-7-9-5-3-4-6-11(9)13-10/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRJVJSYODYAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-2-ylmethyl)dimethylamine typically involves the reaction of benzofuran derivatives with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzofuran, followed by the addition of dimethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of (1-Benzofuran-2-ylmethyl)dimethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Benzofuran-2-ylmethyl)dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran ketones or aldehydes.

Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran ketones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .

Scientific Research Applications

(1-Benzofuran-2-ylmethyl)dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)dimethylamine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran derivatives inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups present on the benzofuran ring .

Comparison with Similar Compounds

Thermal Stability and Decomposition

Thermal analysis under inert (helium) and oxidative (synthetic air) atmospheres reveals distinct decomposition pathways. Key comparisons include:

Table 1: Thermal Decomposition Characteristics

- Key Findings :

- Compound 1a releases dimethylamine and water during decomposition in inert atmospheres, with oxidative coupling products forming above 300°C .

- In synthetic air, exothermic oxidation dominates, driven by aerial oxygen .

- Structural analog 1b exhibits similar thermal behavior, suggesting that decomposition mechanisms are conserved across related compounds despite crystallographic differences .

Reactivity and Handling Precautions

(1-Benzofuran-2-ylmethyl)dimethylamine shares reactivity traits with dimethylamine-based compounds but differs due to its benzofuran substituent.

Table 2: Reactivity and Handling Comparison

- Key Findings :

- Pure dimethylamine is highly reactive with oxidizing agents, acids, and metals, necessitating strict storage protocols .

- (1-Benzofuran-2-ylmethyl)dimethylamine may exhibit reduced volatility compared to dimethylamine due to its bulkier structure, but its degradation releases reactive dimethylamine, requiring analogous precautions .

Structural and Functional Analogues

Comparative analysis with other benzylamine derivatives highlights substituent effects:

Table 3: Structural Analogues and Properties

- Key Findings :

- The benzofuran moiety in (1-Benzofuran-2-ylmethyl)dimethylamine contributes to thermal stability and redox activity compared to simpler benzylamines like o-methylbenzyl dimethylamine .

- Quaternary ammonium analogs (e.g., benzyltrimethylammonium iodide) exhibit distinct physicochemical properties due to ionic character .

Analytical Challenges

Dimethylamine (DMA) detection in chromatographic methods is complicated by co-elution with ethylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.